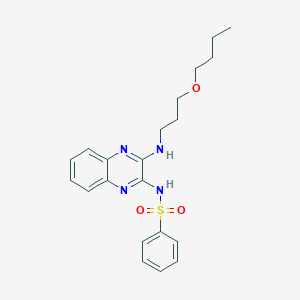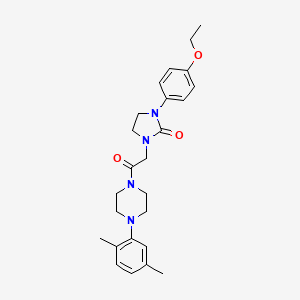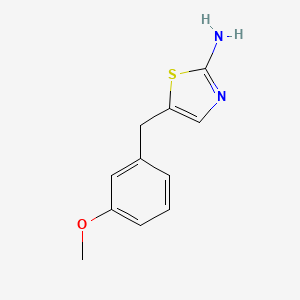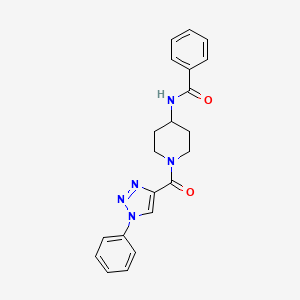
N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide”, quinoxaline derivatives can be formed through the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines . This transformation involves the unusual extrusion of a phenylacetonitrile molecule and can be performed in a short sequence starting from commonly available indoles and nitroolefins .Applications De Recherche Scientifique
Anticancer Activity and QSAR Study
A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against human tumor cell lines, including HeLa, HCT-116, and MCF-7. One compound exhibited potent anticancer activity with low IC50 values across these cell lines. The study also explored the relationships between structure and biological activity through QSAR (quantitative structure-activity relationships) analysis, highlighting key molecular descriptors influencing the activity of benzenesulfonamides (Żołnowska et al., 2018).
Transfer Hydrogenation in Aqueous Media
Research on the transfer hydrogenation of quinoxalines with a Cp*Ir–diamine catalyst in water identified efficient catalysis for producing tetrahydroquinoxalines. The process, which utilizes HCOONa as the hydrogen source, is notable for its operation without nitrogen protection and its pH-dependent efficiency, highlighting the importance of acidic conditions for optimal results (Tan et al., 2011).
Alzheimer’s Disease Treatment Potential
Novel hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide were synthesized as potential Alzheimer’s disease (AD) treatment drugs. These compounds demonstrated potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. The lead compound showed significant potency and potential for disease-modifying effects in AD treatment, indicating a promising direction for further development and optimization as multitarget anti-AD agents (Makhaeva et al., 2020).
Synthesis and Antimicrobial Evaluation
A study on the synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives for antimicrobial activity discovered that some compounds displayed significant activity against Gram-positive bacteria. This research contributes to the ongoing search for new and effective antimicrobial agents, providing a foundation for further exploration of quinoline-containing scaffolds as potential treatments (2021).
Anticancer Agent Chloroquinoxaline Sulfonamide
The crystal structure and anticancer potential of 4-amino-N-(5-chloro-2-quinoxalinyl) benzenesulfonamide were investigated, revealing a compound with a distorted tetrahedral geometry around the sulfur atom. The study provides insights into the structural characteristics contributing to its potent anticancer properties (Liu et al., 1994).
Propriétés
IUPAC Name |
N-[3-(3-butoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-2-3-15-28-16-9-14-22-20-21(24-19-13-8-7-12-18(19)23-20)25-29(26,27)17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCGHRIWASANSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)
![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)
![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)